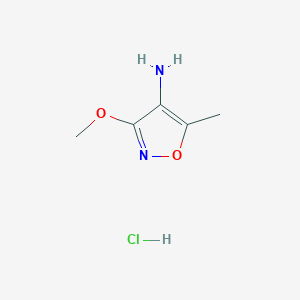

3-Methoxy-5-methyl-1,2-oxazol-4-amine;hydrochloride

Description

3-Methoxy-5-methylisoxazol-4-amine hydrochloride is a chemical compound with the molecular formula C5H9N2OCl It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

IUPAC Name |

3-methoxy-5-methyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c1-3-4(6)5(8-2)7-9-3;/h6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKBTBSKFGATJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methylisoxazol-4-amine hydrochloride typically involves the reaction of 3-methoxy-5-methylisoxazole with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a solvent such as dimethylformamide (DMF) or isopropanol (i-PrOH) and may involve microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of 3-Methoxy-5-methylisoxazol-4-amine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylisoxazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-Methoxy-5-methyl-1,2-oxazol-4-amine;hydrochloride serves as a valuable intermediate in synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows chemists to explore various derivatives with modified properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of oxazole derivatives with additional functional groups. |

| Reduction | Generation of reduced oxazole derivatives. |

| Substitution | Production of substituted oxazole derivatives. |

Biology

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.

Case Study : A study published in Nature highlighted the compound's inhibitory effects on prolyl oligopeptidase (PREP), a serine protease implicated in various diseases. The results showed that modifications on the oxazole ring could significantly alter inhibitory potency, suggesting a pathway for developing new therapeutic agents targeting PREP .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for developing pharmaceuticals. Its ability to modulate enzyme activity positions it as a candidate for treating conditions such as:

- Cancer : By inhibiting pathways critical for tumor growth.

- Infectious Diseases : Through its antimicrobial properties.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Inhibition of cancer cell proliferation |

| Bacterial Infections | Disruption of microbial enzyme function |

Industry

In industrial applications, this compound is utilized in developing advanced materials with specific properties. Its role as an intermediate in pharmaceutical production highlights its importance in creating new drugs with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylisoxazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-methylisoxazole: This compound is structurally similar but lacks the methoxy group.

5-Methylisoxazol-3-amine: Another similar compound with a different substitution pattern on the isoxazole ring.

Uniqueness

3-Methoxy-5-methylisoxazol-4-amine hydrochloride is unique due to the presence of both methoxy and amine groups on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-Methoxy-5-methyl-1,2-oxazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound features a unique substitution pattern that influences its chemical reactivity and biological activity. The methoxy group at the 3-position enhances its stability and solubility, making it a valuable compound for various applications in drug development and synthesis of complex heterocycles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to:

- Inhibit Enzymatic Activity : It can bind to enzymes involved in microbial growth and cancer cell proliferation, leading to antimicrobial and anticancer effects.

- Modulate Receptor Activity : The compound may influence receptor pathways that regulate cell survival and apoptosis, contributing to its anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notable findings include:

- Cytotoxicity : It has shown significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia), with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |

| U937 | 9.27 | Inhibition of cell proliferation |

| OVXF 899 | 2.76 | Selective targeting of cancer cells |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of the methoxy and methyl groups in enhancing the biological activity of the compound. Modifications to the oxazole ring can lead to increased potency and selectivity against specific cancer types .

Case Studies

- Study on Anticancer Efficacy : A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results showed a dose-dependent increase in apoptosis markers such as caspase activation and p53 expression, indicating its potential as a therapeutic agent in oncology .

- Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated effective inhibition at low concentrations, supporting its use as an antimicrobial agent in pharmaceutical formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.